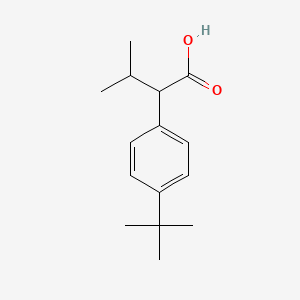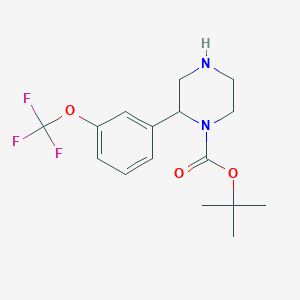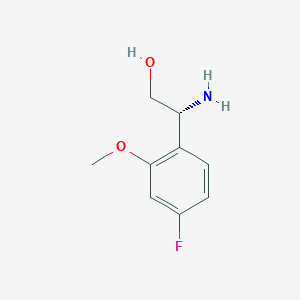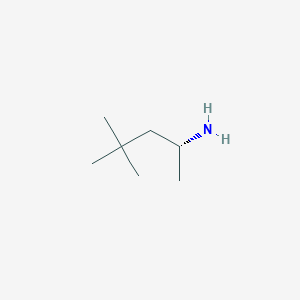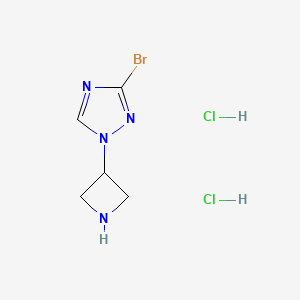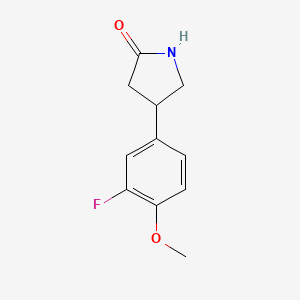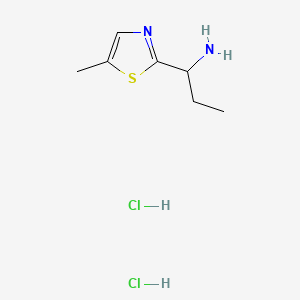
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically include refluxing the mixture for several hours, followed by purification steps such as washing and drying .
Analyse Chemischer Reaktionen
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and antiviral drugs due to its biological activity.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride involves its interaction with various molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound may also interact with other enzymes and receptors, modulating biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with a propan-1-amine group, which may confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C7H14Cl2N2S |
|---|---|
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-6(8)7-9-4-5(2)10-7;;/h4,6H,3,8H2,1-2H3;2*1H |
InChI-Schlüssel |
NLAZEMUGUKYMNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=C(S1)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


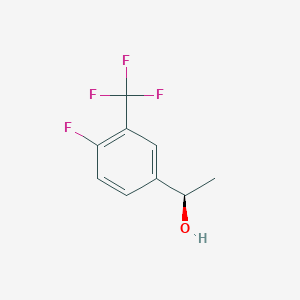
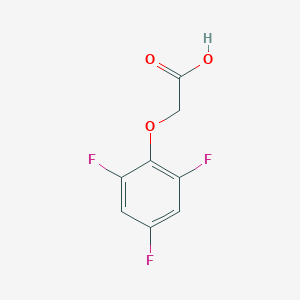
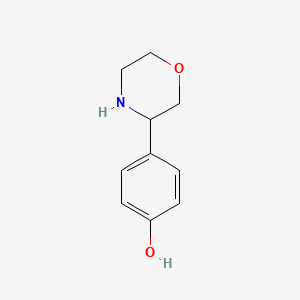


![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
